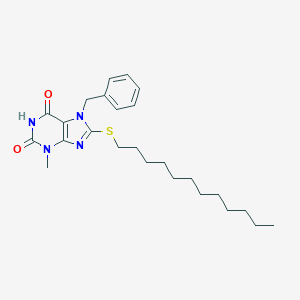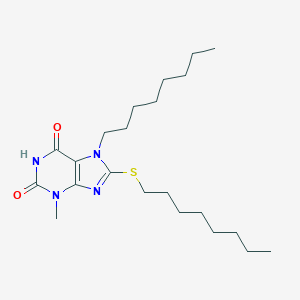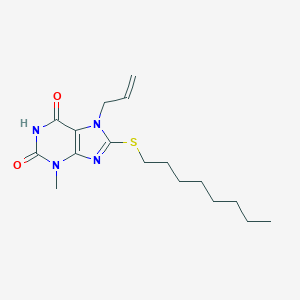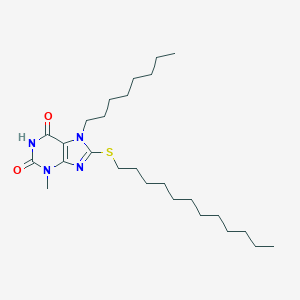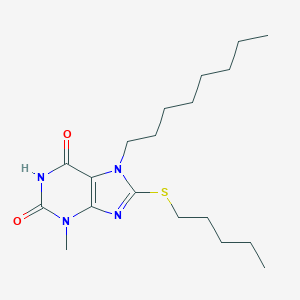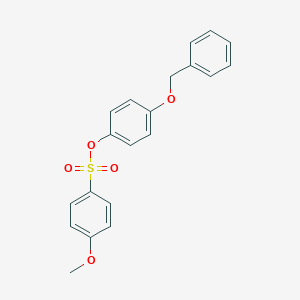
4-(ベンジルオキシ)フェニル 4-メトキシベンゼンスルホネート
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Benzyloxy)phenyl 4-methoxybenzenesulfonate is an organic compound with the molecular formula C20H18O4S It is a derivative of phenol and benzenesulfonate, characterized by the presence of a benzyloxy group and a methoxybenzenesulfonate group
科学的研究の応用
4-(Benzyloxy)phenyl 4-methoxybenzenesulfonate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and in the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)phenyl 4-methoxybenzenesulfonate typically involves the reaction of 4-benzyloxyphenol with 4-methoxybenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for 4-(Benzyloxy)phenyl 4-methoxybenzenesulfonate are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
4-(Benzyloxy)phenyl 4-methoxybenzenesulfonate can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a carbonyl compound.
Reduction: The sulfonate group can be reduced to a sulfinate or thiol.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.
Major Products
Oxidation: Formation of benzoquinone derivatives.
Reduction: Formation of sulfinates or thiols.
Substitution: Formation of various substituted phenyl derivatives.
作用機序
The mechanism of action of 4-(Benzyloxy)phenyl 4-methoxybenzenesulfonate involves its interaction with specific molecular targets and pathways. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the sulfonate group can engage in ionic interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
類似化合物との比較
Similar Compounds
4-(Benzyloxy)phenol: Similar structure but lacks the methoxybenzenesulfonate group.
4-Methoxybenzenesulfonate: Contains the sulfonate group but lacks the benzyloxy group.
Uniqueness
4-(Benzyloxy)phenyl 4-methoxybenzenesulfonate is unique due to the combination of the benzyloxy and methoxybenzenesulfonate groups, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
特性
IUPAC Name |
(4-phenylmethoxyphenyl) 4-methoxybenzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O5S/c1-23-17-11-13-20(14-12-17)26(21,22)25-19-9-7-18(8-10-19)24-15-16-5-3-2-4-6-16/h2-14H,15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLKWRWAZHUDFRU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![8-[(2-chloroethyl)sulfanyl]-7-hexadecyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B403562.png)
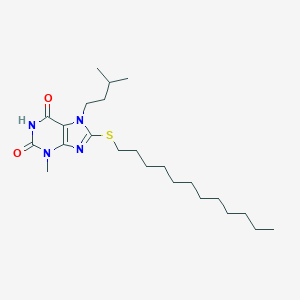
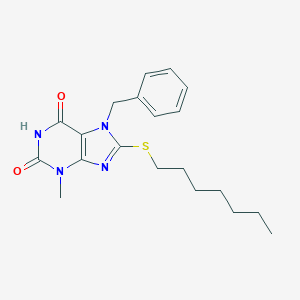
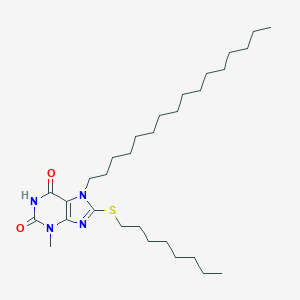
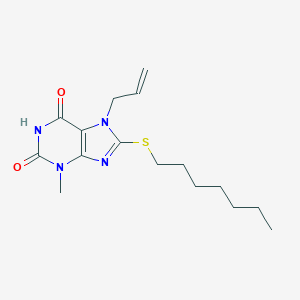
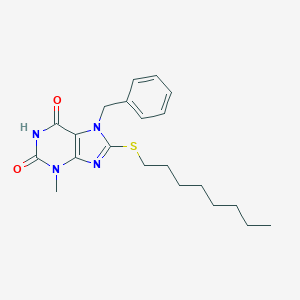
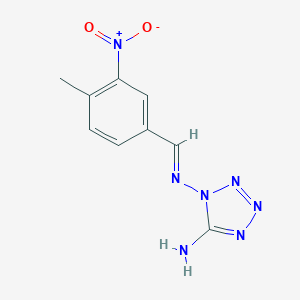
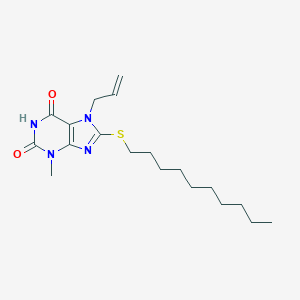
![N-[2-(allyloxy)-3,5-diiodobenzylidene]-N-(5-amino-1H-tetraazol-1-yl)amine](/img/structure/B403576.png)
